molecular formula C9H6Br2S B159892 5-Bromo-3-(bromomethyl)benzo[b]thiophene CAS No. 1757-24-0

5-Bromo-3-(bromomethyl)benzo[b]thiophene

Cat. No.: B159892
CAS No.: 1757-24-0
M. Wt: 306.02 g/mol
InChI Key: BCLKMDBUQJYWDZ-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)benzo[b]thiophene is an organic compound with the molecular formula C9H6Br2S and a molecular weight of 306.02 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromine atoms at the 5 and 3 positions makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylbenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-(bromomethyl)benzo[b]thiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)benzo[b]thiophene depends on the specific application and the target moleculeThe thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(bromomethyl)benzo[b]thiophene is unique due to its dual bromine substitution, which provides versatility in chemical reactions. The presence of both a benzene and a thiophene ring enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .

Biological Activity

5-Bromo-3-(bromomethyl)benzo[b]thiophene is a compound of interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C10H7Br2S\text{C}_10\text{H}_7\text{Br}_2\text{S}

This compound features a thiophene ring fused to a benzene ring, with bromine substituents that may influence its reactivity and biological interactions.

Antitumor Activity

Research has indicated that compounds related to benzo[b]thiophene derivatives exhibit significant antitumor properties. For instance, studies have shown that certain substituted benzo[b]thiophenes can act as alkylating agents, which are crucial in the development of anticancer drugs. The mechanism often involves the formation of covalent bonds with DNA, leading to cellular apoptosis in cancer cells .

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of benzothiophene derivatives on cholinesterases, which are enzymes involved in neurotransmission. For example, certain derivatives have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating substantial enzyme inhibition. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 1: Antitumor Effects

A study published in the Journal of Scientific & Industrial Research explored the pharmacological activities of various benzo[b]thiophene derivatives, including this compound. The research demonstrated that this compound exhibited cytotoxic effects on tumor cell lines, with mechanisms likely involving DNA interaction and disruption of cellular processes .

Study 2: Cholinesterase Inhibition

A detailed investigation into benzothiophene-chalcone hybrids revealed that compounds similar to this compound displayed significant inhibitory activity against cholinesterases. The study utilized in vitro models to assess enzyme inhibition, providing insights into structure-activity relationships that could guide future drug design .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, leading to inhibition or activation depending on the target.
  • DNA Binding : Alkylating agents derived from this compound can form adducts with DNA, triggering apoptosis in cancer cells.
  • Cellular Signaling Modulation : By influencing signaling pathways within cells, it can alter cell proliferation and survival rates.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntitumor, Cholinesterase InhibitionNot specified
5-Bromo-N-ethyl-N-(2-chloroethyl)-3-aminomethylbenzo[b]thiopheneAntitumorNot specified
Benzothiophene-chalcone hybridAChE Inhibition62.10 (AChE), 24.35 (BChE)

Properties

IUPAC Name

5-bromo-3-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLKMDBUQJYWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938693
Record name 5-Bromo-3-(bromomethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1757-24-0
Record name 5-Bromo-3-(bromomethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.30 gm (18.9 mMol) 5-bromo-3-methylbenzothiophene, 0.25 gm (1.03 mMol) benzoylperoxide, and 3.37 gm (18.9 mMol) N-bromosuccinimide in 50 mL carbon tetrachloride was heated at reflux for 3 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with hexane. Fractions containing the desired compound were combined and concentrated under reduced pressure to provide 4.28 gm (74%) of the desired compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
74%

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